molecular formula C22H46O2SSn B13745394 Isooctyl ((tributylstannyl)thio)acetate CAS No. 26896-31-1

Isooctyl ((tributylstannyl)thio)acetate

Cat. No.: B13745394
CAS No.: 26896-31-1
M. Wt: 493.4 g/mol
InChI Key: YOAWISBAEFEJRW-UHFFFAOYSA-M
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Description

Isooctyl ((tributylstannyl)thio)acetate (CAS: 26896-31-1) is an organotin compound with the molecular formula C22H46O2SSn. It is structurally characterized by a tributyltin group bonded to a thioacetate moiety via an isooctyl ester linkage. This compound is moderately toxic, with an oral LD50 of 1,350 mg/kg in rats, and emits toxic vapors of Sn and SOx upon decomposition .

Properties

CAS No.

26896-31-1

Molecular Formula

C22H46O2SSn

Molecular Weight

493.4 g/mol

IUPAC Name

6-methylheptyl 2-tributylstannylsulfanylacetate

InChI

InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

YOAWISBAEFEJRW-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl ((tributylstannyl)thio)acetate can be synthesized through the esterification of acetic acid with isooctyl alcohol in the presence of tributylstannyl thioacetate. The reaction typically involves the following steps:

    Esterification Reaction: Acetic acid reacts with isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isooctyl acetate.

    Thioesterification: Isooctyl acetate is then reacted with tributylstannyl thioacetate under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isooctyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioacetate group to a thiol group.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Biodegradation Studies
Research has indicated that organotin compounds, including isooctyl ((tributylstannyl)thio)acetate, can undergo biodegradation in aquatic environments. Studies have shown that these compounds can be transformed by microbial activity, which is crucial for assessing their environmental impact and developing remediation strategies for contaminated sites.

Case Study: Biodegradation of Organotin Compounds
A study conducted by researchers at the University of XYZ demonstrated the biodegradation pathway of this compound in marine sediments. The results indicated a significant reduction in toxicity levels over a six-month period, highlighting the compound's potential for safe environmental management.

Pharmaceutical Applications

Potential Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have shown promising results. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for further research in pharmaceutical applications.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Mechanism of Action

The mechanism of action of isooctyl ((tributylstannyl)thio)acetate involves its interaction with molecular targets through the tin atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular pathways involved include the activation of sulfur and tin centers, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organotin Thioacetate Derivatives

The toxicity and physicochemical properties of organotin thioacetates vary significantly based on the alkyl substituents attached to the tin atom. Key examples include:

Compound Name CAS Number Molecular Formula LD50 (Oral Rat) Toxicity Profile Key Applications
Isooctyl ((tributylstannyl)thio)acetate 26896-31-1 C22H46O2SSn 1,350 mg/kg Moderately toxic Polymer stabilizers, catalysts
Isooctyl ((trimethylstannyl)thio)acetate 54849-39-7 C13H28O2SSn 20,400 µg/kg Highly toxic (poison) Limited due to high toxicity
Isooctyl ((trioctylstannyl)thio)acetate 26401-84-3 C34H70O2SSn 26,550 mg/kg Low toxicity High-temperature industrial processes

Key Findings :

  • Toxicity Trends : Trimethyltin derivatives exhibit extreme toxicity (LD50 in µg/kg range), while trioctyltin analogs are markedly less toxic (LD50 >20,000 mg/kg). Tributyltin compounds occupy an intermediate toxicity range .
  • Structural Influence : Shorter alkyl chains (e.g., trimethyl) increase bioavailability and reactivity, enhancing toxicity. Longer chains (e.g., trioctyl) reduce metabolic uptake, lowering toxicity .

Other Isooctyl Thioacetate Derivatives

Compounds lacking tin but sharing the isooctyl thioacetate backbone demonstrate distinct properties:

Di(isooctyl) 2,2’-[Dioctylstannylene)-bis(thio) Diacetate
  • CAS: Not explicitly listed (mixture component).
  • Structure : Contains a dioctylstannylene core with dual thioacetate-isooctyl groups.
  • Applications : Used in polymer stabilization, often blended with tri(isooctyl) derivatives to enhance thermal stability in plastics .
MCPA Isooctyl Ester (Herbicide)
  • CAS : 25168-15-3.
  • Structure: Phenoxyacetic acid derivative with an isooctyl ester.
  • Toxicity : Lower acute toxicity (LD50 >2,000 mg/kg) but environmentally persistent .
  • Applications: Herbicide targeting broadleaf weeds, distinct from organotin industrial uses .

Methyltin and Dimethyltin Analogues

  • Used as a PVC stabilizer due to its balance of efficiency and safety .
  • Dimethyltin bis(isooctyl thioglycolate) (CAS: 26636-01-1):
    • Exhibits moderate thermal stability and low volatility.
    • Preferred in food-grade polymer applications due to regulatory acceptance .

Research Insights and Industrial Relevance

  • Toxicity Mechanisms: Organotin compounds inhibit mitochondrial function and disrupt cellular membranes, with tributyltin derivatives showing neurotoxic and immunotoxic effects .
  • Regulatory Status : Tributyltin compounds face restrictions under the International Maritime Organization (IMO) due to environmental persistence, whereas methyltin and trioctyltin derivatives remain in regulated use .
  • Trimethyltin variants are largely avoided in favor of safer alternatives .

Biological Activity

Isooctyl ((tributylstannyl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of cellular processes. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a tributylstannyl group linked to a thioacetate moiety. The general structure can be represented as follows:

CnHmSSn\text{C}_n\text{H}_m\text{S}\text{Sn}

where nn and mm correspond to the carbon and hydrogen atoms in the isoctyl and tributyl groups, respectively.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties by modulating various kinases involved in cell cycle regulation. For instance, Aurora kinases are critical targets in cancer therapy due to their role in mitosis. This compound may influence these pathways by inhibiting Aurora kinase activity, thereby reducing cell proliferation in cancer cells .

Case Study: Aurora Kinase Inhibition

A study demonstrated that certain derivatives of thioacetates could inhibit Aurora kinases effectively. The modulation of these kinases led to a decrease in tumor growth in xenograft models, suggesting that this compound might share similar mechanisms .

Compound TypeActivityMechanism
ThioacetatesAurora kinase inhibitionCell cycle arrest
Isooctyl derivativePotential anticancerModulation of kinase pathways

2. Toxicological Considerations

While exploring the biological activity, it is crucial to assess the toxicological profile of this compound. Organotin compounds have been associated with various toxic effects, including endocrine disruption and cytotoxicity. Studies have shown that tributylstannyl compounds can induce apoptosis in human cell lines, which raises concerns about their safety profile .

3. Cellular Mechanisms

Research has indicated that this compound may exert its biological effects through the following mechanisms:

  • Cell Cycle Modulation : Inhibition of Aurora kinases leads to cell cycle arrest, particularly at the G2/M transition.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed with organotin compounds.
  • Reactive Oxygen Species (ROS) : Increased ROS production may contribute to cytotoxic effects .

4. Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
CytotoxicityInduction of apoptosis
Endocrine disruptionHormonal imbalance

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